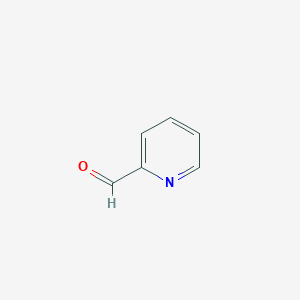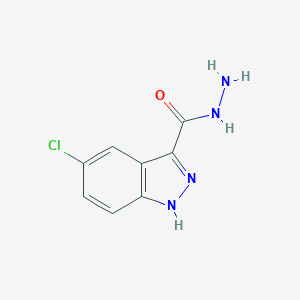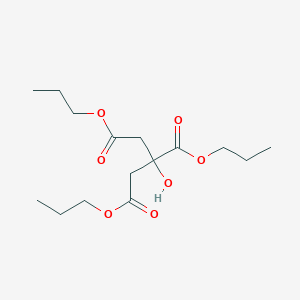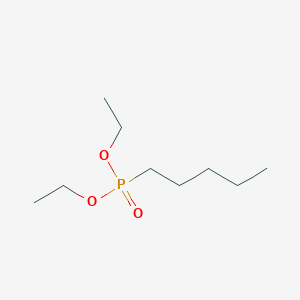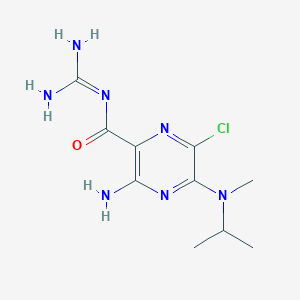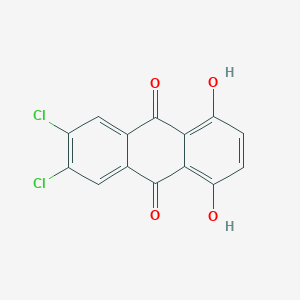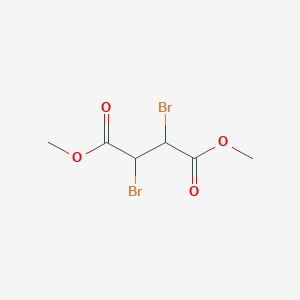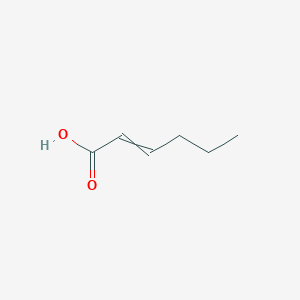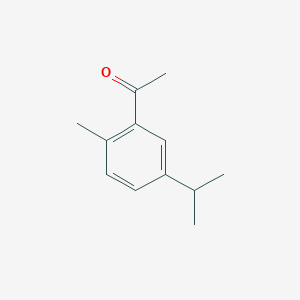
5'-Isopropyl-2'-methylacetophenone
Overview
Description
5'-Isopropyl-2'-methylacetophenone, also known as IPMP, is a chemical compound that belongs to the family of aromatic ketones. It is widely used in the field of organic synthesis due to its unique structure and properties. IPMP is a colorless liquid with a characteristic odor and is highly soluble in organic solvents.
Mechanism Of Action
The mechanism of action of 5'-Isopropyl-2'-methylacetophenone is not fully understood. However, it is believed that 5'-Isopropyl-2'-methylacetophenone acts as a nucleophile and attacks electrophilic centers in organic molecules. 5'-Isopropyl-2'-methylacetophenone can also undergo oxidation and reduction reactions, which make it a versatile reagent in organic synthesis.
Biochemical And Physiological Effects
5'-Isopropyl-2'-methylacetophenone has no known biochemical or physiological effects. It is considered to be a non-toxic and non-carcinogenic compound. However, it should be handled with care as it is flammable and can cause skin irritation.
Advantages And Limitations For Lab Experiments
5'-Isopropyl-2'-methylacetophenone has several advantages for lab experiments. It is a stable and easily available reagent that can be stored for long periods without degradation. It is also highly soluble in organic solvents, which makes it easy to handle and use in reactions. However, 5'-Isopropyl-2'-methylacetophenone has some limitations as well. It is not suitable for reactions that require high temperatures or strong acids or bases. In addition, 5'-Isopropyl-2'-methylacetophenone can react with some functional groups, such as carboxylic acids and alcohols, which limits its use in certain reactions.
Future Directions
5'-Isopropyl-2'-methylacetophenone has several potential future directions in scientific research. It can be used as a building block for the synthesis of new pharmaceuticals and agrochemicals. 5'-Isopropyl-2'-methylacetophenone can also be modified to produce chiral compounds, which have applications in asymmetric synthesis. In addition, 5'-Isopropyl-2'-methylacetophenone can be used as a solvent in green chemistry, which aims to reduce the environmental impact of chemical reactions. Further research is needed to explore these potential applications of 5'-Isopropyl-2'-methylacetophenone.
Conclusion
In conclusion, 5'-Isopropyl-2'-methylacetophenone is a versatile and useful compound in the field of organic synthesis. It is widely used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and fragrances. 5'-Isopropyl-2'-methylacetophenone has a unique structure and properties that make it a valuable reagent in organic reactions. However, it has some limitations and should be handled with care. Further research is needed to explore the potential future directions of 5'-Isopropyl-2'-methylacetophenone in scientific research.
Synthesis Methods
5'-Isopropyl-2'-methylacetophenone can be synthesized by the Friedel-Crafts acylation reaction between acetophenone and isopropyl chloride in the presence of aluminum chloride as a catalyst. The reaction takes place in anhydrous conditions and at low temperatures. The yield of 5'-Isopropyl-2'-methylacetophenone can be improved by using excess isopropyl chloride and by adding a small amount of water to the reaction mixture.
Scientific Research Applications
5'-Isopropyl-2'-methylacetophenone has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and fragrances. 5'-Isopropyl-2'-methylacetophenone is also used as a reagent in the synthesis of chiral compounds and as a solvent in organic reactions. In addition, 5'-Isopropyl-2'-methylacetophenone is used as a standard reference material in analytical chemistry.
properties
IUPAC Name |
1-(2-methyl-5-propan-2-ylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)11-6-5-9(3)12(7-11)10(4)13/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNVQCXLRILPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074468 | |
| Record name | 5'-Isopropyl-2'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Isopropyl-2'-methylacetophenone | |
CAS RN |
1202-08-0 | |
| Record name | 1-[2-Methyl-5-(1-methylethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Isopropyl-2'-methylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC9414 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5'-Isopropyl-2'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-isopropyl-2'-methylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-ISOPROPYL-2'-METHYLACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YKN12PCEQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



